molecular formula C14H22O B14631678 Dispiro[5.0.5~7~.2~6~]tetradecan-13-one CAS No. 57479-50-2

Dispiro[5.0.5~7~.2~6~]tetradecan-13-one

Cat. No.: B14631678
CAS No.: 57479-50-2
M. Wt: 206.32 g/mol
InChI Key: YCVIADVWQMRQBG-UHFFFAOYSA-N
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Description

Dispiro[5.0.5~7~.2~6~]tetradecan-13-one is a complex bicyclic compound characterized by two spiro junctions connecting three rings: a five-membered ring, a seven-membered ring, and a six-membered ring. The ketone group at position 13 introduces polarity and reactivity, making it a candidate for further functionalization.

Properties

CAS No.

57479-50-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

dispiro[5.0.57.26]tetradecan-13-one

InChI

InChI=1S/C14H22O/c15-12-11-13(7-3-1-4-8-13)14(12)9-5-2-6-10-14/h1-11H2

InChI Key

YCVIADVWQMRQBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)C23CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[5.0.5~7~.2~6~]tetradecan-13-one typically involves the reaction of cyclohexanecarbonyl chloride with dry benzene in the presence of dry triethylamine. The mixture is heated under reflux overnight, and the resulting amine hydrochloride is filtered off. The filtrate is then washed with dilute hydrochloric acid and water, and the solvent is removed on a steam bath. The residue is recrystallized from ligroin-ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dispiro[5.0.5~7~.2~6~]tetradecan-13-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methylene chloride, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

Dispiro[5.0.5~7~.2~6~]tetradecan-13-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dispiro[5.0.5~7~.2~6~]tetradecan-13-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression .

Comparison with Similar Compounds

6,12-Diazadispiro[4.1.4.2]tridecan-13-one

  • Structural Differences : This analog (CAS: 142439-21-2, C₁₁H₁₈N₂O) replaces two carbon atoms in the spiro framework with nitrogen, forming diaza groups .
  • Impact on Reactivity : The nitrogen atoms enhance nucleophilic reactivity, enabling interactions with electrophilic agents, unlike the purely hydrocarbon-based framework of the target compound.

Dispiro[5.1.5.2]pentadecane-3,7,11-trione

  • Functional Group Variation : This compound features three ketone groups (vs. one in the target), increasing polarity and hydrogen-bonding capacity .
  • Physical Properties: Multiple ketones likely elevate melting points (>200°C) and reduce solubility in nonpolar solvents compared to the monoketone target compound.
  • Reactivity : The trione structure is more prone to nucleophilic attack, enabling diverse derivatization pathways .

Synspiro and Anti-Isomer Dispiro Compounds

  • Stereoelectronic Effects : Synspiro isomers expose peroxo-bridges, enhancing antimalarial activity, while anti-isomers shield functional groups with alkyl substituents .

2''(2''Furyl)''3''''''(2''furylmethyl)''2''''''thioxo''5'',6'',7'',7a''''''tetrahydro''4''''''H''dispiro[indole''3,3''''pyrrolizine''1'',5''''''[1,3]thi''''azolidine]''2,4''''''(1H)''dione (11d)

  • Structural Complexity : Incorporates furyl and thioxo groups, contributing to a higher molecular weight (C₂₅H₂₁N₃O₄S₂) and melting point (244–246°C) .
  • Biological Relevance : Sulfur-containing dispiro compounds like 11d are investigated for antimicrobial activity, a property less likely in the sulfur-free target compound .

Key Comparative Data

Property Dispiro[5.0.5~7~.2~6~]tetradecan-13-one 6,12-Diazadispiro[4.1.4.2]tridecan-13-one Dispiro[5.1.5.2]pentadecane-3,7,11-trione Compound 11d
Molecular Formula Likely C₁₃H₁₈O C₁₁H₁₈N₂O C₁₅H₂₀O₃ C₂₅H₂₁N₃O₄S₂
Functional Groups Ketone Ketone, diaza Three ketones Ketone, thioxo, furyl
Melting Point Not reported Not reported >200°C (estimated) 244–246°C
Reactivity Moderate nucleophilicity High (due to N atoms) High (multiple ketones) High (S and O sites)
Potential Applications Material science, intermediate Medicinal chemistry Polymer crosslinking Antimicrobial agents

Research Findings and Implications

  • Synthetic Challenges : Dispiro compounds often require precise reaction conditions for diastereoselectivity, as seen in X-ray data confirming trans/cis substituent orientations .
  • Spectroscopic Trends : ¹³C NMR shifts for spiro carbons in analogs range from 133.9–173.7 ppm (e.g., compound 8a in Table 2), suggesting similar deshielding effects in the target compound .

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